(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

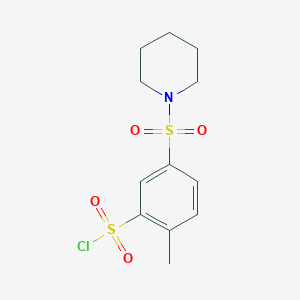

“®-3-Amino-4,4-diphenylbutyric acid hydrochloride” is likely a derivative of butyric acid, which is a carboxylic acid with a four-carbon structure. The “R” in its name indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules . The “amino” refers to an amine group (-NH2), and “diphenyl” indicates the presence of two phenyl groups (C6H5-). The “hydrochloride” suggests that this compound is a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amine group, and two phenyl rings attached to the butyric acid backbone . The exact 3D structure would depend on the “R” configuration .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines. For example, it could react with bases or acids, form amides, or participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid and amine groups, and it might have a relatively high melting point due to the presence of the phenyl rings .科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, including derivatives such as 4-amino-3,4-diphenylbutanoic acid, have been explored. These compounds, including (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, attract significant interest for their promising pharmacological activities. Various synthesis methods have been described, highlighting the chemical versatility and potential for targeted drug design (O. S. Vasil'eva et al., 2016).

Pharmacological Potential

Research has identified the importance of γ-aminobutyric acid (GABA) derivatives in pharmacology, particularly for their roles in inhibiting GABA transporters, which is a mechanism relevant in the treatment of various neuropsychiatric disorders. Compounds structurally related to (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, such as tiagabine and its analogs, have been found to be selective for the GABA transporter GAT-1, suggesting potential applications in anticonvulsive therapy (L. Borden et al., 1994).

Potential in Epilepsy Treatment

Related research on GABA analogs, including those structurally similar to (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, demonstrates their efficacy in anticonvulsant activity across animal models. This supports the therapeutic potential of GABA uptake inhibitors in epilepsy treatment (S. Smith et al., 1995).

Enzymatic and Biochemical Applications

Beyond pharmacology, the enzymatic synthesis and analysis of related compounds, such as (R)-2-Hydroxy-4-Phenylbutyric acid, a precursor for ACE inhibitors, have been described. This highlights the broader chemical and enzymatic utility of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride in synthesizing biologically active molecules (E. Schmidt et al., 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLDRTLSHQUFBA-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)